1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Cyclization
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid finds application in peptide synthesis, particularly in the synthesis of cyclic peptides. A study by Bourne et al. (1999) developed a 4-alkoxybenzyl-derived linker that anchors the C-terminal amino acid to the resin through the alpha-nitrogen atom, facilitating BOC solid-phase peptide assembly and peptide cleavage using standard HF protocols. This approach allows for versatile on-resin routes to cyclic peptides and avoids diketopiperazine formation, common in FMOC chemistry. The methodology was exemplified in the synthesis of the cytotoxic heptapeptide, stylostatin 1 (Bourne et al., 1999).
Nucleophilic Substitution and Building Blocks for Peptidic Nucleic Acids
Lenzi et al. (1995) demonstrated the use of this compound in the synthesis of chiral peptidic nucleic acids (PNA). They transformed N-Boc-Glutamic acid α-benzyl ester into 4-bromo-2-(tert-butoxycarbonylamino)-butyric acid benzyl ester using the Barton-Crich protocol. This bromo derivative undergoes nucleophilic substitution with nucleobases to produce optically active N-Boc nucleobase derivatives, useful as building blocks for chiral PNA synthesis (Lenzi et al., 1995).
Inhibition of Enzymatic Activity
Kudryavtsev et al. (2011) researched the use of N-Boc-glycine in the formation of pyrrolidine-2,3,4-tricarboxylic anhydrides. They found that N-Boc-glycine catalyzes 1,3-dipolar cycloaddition of maleic anhydride to N-benzylidene α-amino acid esters, leading to the synthesis of pyrrolidine derivatives. These derivatives exhibited inhibition of enzymatic activity, specifically thrombin (factor IIA) in vitro (Kudryavtsev et al., 2011).
Synthesis of Biologically Active Natural Bromophenols
Rezai et al. (2018) reported the synthesis of natural bromophenols using this compound. They synthesized various biologically active natural bromophenols, demonstrating significant antioxidant activities compared to standard compounds. Additionally, these bromophenols were tested against cholinergic enzymes, showing potential as inhibitors (Rezai et al., 2018).
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWRXYZZPMLJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401512 | |
Record name | 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336817-91-5 | |
Record name | 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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